Photocatalytic dual decarboxylative alkenylation mediated by triphenylphosphine and sodium iodide†
Organic & Biomolecular Chemistry Pub Date: 2020-07-08 DOI: 10.1039/D0OB01242D
Abstract
An efficient photocatalytic dual decarboxylative alkenylation of α,β-unsaturated carboxylic acids and alkyl N-hydroxyphthalimide (NHP) esters mediated by triphenylphosphine and sodium iodide has been developed. This protocol proceeds under 456-nanometer irradiation by visible blue light in the absence of transition metals or organic dye based photoredox catalysts. The reaction is successfully applied to a wide range of redox-active esters derived from aliphatic carboxylic acids (1°, 2° and 3°) and α-amino acids, enabling transformations of diverse α,β-unsaturated carboxylic acids to α,β-alkylated styrenes with high efficiency and excellent selectivity under mild conditions.
![Graphical abstract: Photocatalytic dual decarboxylative alkenylation mediated by triphenylphosphine and sodium iodide](http://scimg.chem960.com/usr/1/D0OB01242D.jpg)
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